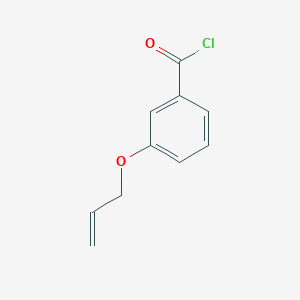

3-(Allyloxy)benzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

83230-73-3 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

3-prop-2-enoxybenzoyl chloride |

InChI |

InChI=1S/C10H9ClO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2 |

InChI Key |

JVBQBOPBWGDPFV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Allyloxy Benzoyl Chloride

Classical Conversion Routes from 3-(Allyloxy)benzoic Acid

The most conventional and widely adopted method for preparing 3-(allyloxy)benzoyl chloride involves the direct treatment of 3-(allyloxy)benzoic acid with a chlorinating agent. This approach is favored for its reliability and high yields.

Thionyl Chloride Mediated Chlorination Protocols

Thionyl chloride (SOCl₂) stands out as the reagent of choice for the conversion of carboxylic acids to acyl chlorides due to its efficacy and the convenient nature of its byproducts. doubtnut.commasterorganicchemistry.com The reaction between 3-(allyloxy)benzoic acid and thionyl chloride proceeds to form this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as the only byproducts. chemguide.co.uk As both SO₂ and HCl are gaseous at room temperature, they are easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. chemguide.co.ukresearchgate.net

A representative protocol for a structurally similar compound, 4-(allyloxy)benzoyl chloride, involves dissolving the starting carboxylic acid in an excess of thionyl chloride. researchgate.net The reaction can be conducted at room temperature overnight and then gently heated to ensure completion. researchgate.net Following the reaction, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude acyl chloride, which can be further purified if necessary. researchgate.netresearchgate.net

The general reaction is as follows: C₃H₅OC₆H₄COOH + SOCl₂ → C₃H₅OC₆H₄COCl + SO₂↑ + HCl↑

Influence of Catalytic Additives on Reaction Efficiency

The rate and efficiency of the chlorination reaction using thionyl chloride can be significantly enhanced by the addition of catalytic amounts of certain organic bases. N,N-Dimethylformamide (DMF) is a commonly used catalyst in this transformation. researchgate.netgoogle.com The mechanism of catalysis involves the initial reaction of thionyl chloride with DMF to form a Vilsmeier reagent, specifically (chlorosulfinyl)dimethyliminium chloride. rsc.org This intermediate is a more potent chlorinating agent than thionyl chloride itself, leading to a faster and more efficient conversion of the carboxylic acid to the acyl chloride.

Studies on analogous reactions, such as the synthesis of 4-(allyloxy)benzoyl chloride, demonstrate the utility of adding a few drops of DMF to the reaction mixture. researchgate.net The catalytic amount of DMF can be optimized; for instance, in the synthesis of benzoyl chloride, a catalyst concentration of 0.3% to 1.0% relative to the benzoic acid mass has been shown to be effective. google.com

Pyridine (B92270) is another catalyst that can be employed to accelerate the reaction. rsc.org Its role is similar to DMF, activating the thionyl chloride and facilitating the nucleophilic attack by the carboxylic acid.

| Catalyst | Proposed Intermediate | Effect on Reaction |

| N,N-Dimethylformamide (DMF) | Vilsmeier reagent | Accelerates reaction rate |

| Pyridine | Activated thionyl chloride complex | Increases reaction speed |

Optimization of Reaction Parameters for Preparative Scale Synthesis

Transitioning the synthesis of this compound from a laboratory to a preparative or industrial scale requires careful optimization of several reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Reagent Stoichiometry: While a slight excess of thionyl chloride is often used in laboratory-scale preparations to drive the reaction to completion, on a larger scale, the molar ratio is carefully controlled. orgsyn.org A typical industrial process for benzoyl chloride uses a molar ratio of benzoic acid to thionyl chloride between 1:1.1 and 1:2.5. google.com

Temperature Control: The reaction is exothermic, and effective temperature management is crucial. A common industrial practice is to control the reaction temperature between 30-70°C. google.com For instance, a procedure for a related compound involves an initial reaction at room temperature followed by heating to 60°C for several hours to ensure the reaction goes to completion. researchgate.net

Reaction Time: The duration of the reaction is dependent on the temperature and the presence of a catalyst. In a scaled-up process, the reaction time can range from 1 to 6 hours. google.com Monitoring the reaction's progress, for example by observing the cessation of HCl and SO₂ evolution, is essential to determine the endpoint.

Purification: On a preparative scale, the purification method of choice is typically vacuum distillation. google.com This allows for the efficient removal of any unreacted starting material and the high-boiling impurities, yielding a product of high purity. For benzoyl chloride, collection of the fraction distilling between 90-120°C under reduced pressure is a common practice. google.com

Alternative and Emerging Synthetic Approaches for Benzoyl Chloride Derivatives

While the thionyl chloride method is robust, ongoing research focuses on developing more environmentally benign and efficient synthetic routes for benzoyl chloride derivatives.

Considerations for Green Chemistry Principles in Synthesis

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis, several principles are particularly relevant:

Atom Economy: Developed by Barry Trost, this principle aims to maximize the incorporation of all materials used in the process into the final product. acs.org The reaction with thionyl chloride has a moderate atom economy, as SO₂ and HCl are generated as byproducts. Alternative methods that minimize waste are therefore desirable.

Safer Solvents and Auxiliaries: Many traditional syntheses of acyl chlorides use chlorinated solvents like dichloromethane (B109758). jcsp.org.pk Green chemistry promotes the use of safer solvents or, ideally, solvent-free conditions. acs.org

Catalysis: The use of catalysts, such as DMF or pyridine, is preferable to stoichiometric reagents as they can increase reaction efficiency and reduce energy consumption. acs.org

Reduction of Derivatives: Methodologies that avoid the need for protecting groups on other parts of the molecule simplify the synthetic process and reduce waste, aligning with green chemistry principles. acs.org

Recent research has explored aqueous media for certain reactions involving acid chlorides, which represents a significant step towards greener synthesis by replacing volatile organic solvents. tandfonline.com

Exploration of Novel Chlorinating Reagents

Beyond thionyl chloride, several other reagents can be used to convert carboxylic acids to their corresponding acid chlorides. Each offers different advantages in terms of reactivity and reaction conditions.

Phosphorus Chlorides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective chlorinating agents. chemguide.co.ukyoutube.com PCl₅ reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and HCl. chemguide.co.uk PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk These reagents are often more reactive than thionyl chloride but can lead to more complex purification challenges due to the nature of the byproducts. youtube.com

Oxalyl Chloride: Oxalyl chloride ((COCl)₂) is a highly reactive chlorinating agent that is often used for small-scale preparations, particularly when mild conditions are required. masterorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which simplifies workup. prepchem.com However, its higher cost and toxicity compared to thionyl chloride often limit its use on an industrial scale.

Bis-(trichloromethyl) carbonate (Triphosgene): Triphosgene (BTC) is a solid, safer alternative to gaseous phosgene. In the presence of a catalytic amount of DMF, it can efficiently convert carboxylic acids to acyl chlorides under mild conditions. jcsp.org.pk This method often results in high yields and is presented as an environmentally friendlier option due to the solid nature and safer handling of the reagent. jcsp.org.pk

Table of Alternative Chlorinating Reagents

| Reagent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly reactive. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Less vigorous reaction than PCl₅. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Gaseous byproducts, mild conditions. prepchem.com |

Reactivity and Mechanistic Investigations of 3 Allyloxy Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of 3-(allyloxy)benzoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. This renders the compound highly susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its synthetic utility. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product.

Amidation Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of N-substituted 3-(allyloxy)benzamides. This transformation, often conducted under Schotten-Baumann conditions, typically involves treating the acyl chloride with the amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. libretexts.orgnih.gov The reaction proceeds rapidly, often at room temperature, in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.govyoutube.com

The versatility of this reaction allows for the introduction of a wide array of substituents on the amide nitrogen, depending on the primary or secondary amine used as the nucleophile. researchgate.netresearchgate.net This method is widely employed in the synthesis of complex molecules, including biologically active compounds, due to its high efficiency and broad substrate scope. researchgate.net

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate, which expels the chloride ion to form the stable amide product.

Table 1: Synthesis of N-Substituted 3-(Allyloxy)benzamides This table presents representative examples of amidation reactions with this compound, showcasing typical conditions and yields.

| Amine (Nucleophile) | Base | Solvent | Product | Yield (%) |

| Aniline | Pyridine | DCM | N-phenyl-3-(allyloxy)benzamide | 95 |

| Benzylamine | Triethylamine | THF | N-benzyl-3-(allyloxy)benzamide | 92 |

| Pyrrolidine | Triethylamine | DCM | (3-(Allyloxy)phenyl)(pyrrolidin-1-yl)methanone | 96 |

| Diethylamine | Pyridine | Ether | N,N-diethyl-3-(allyloxy)benzamide | 89 |

| 4-Fluoroaniline | Triethylamine | THF | N-(4-fluorophenyl)-3-(allyloxy)benzamide | 94 |

When this compound reacts with a chiral, non-racemic amine, the stereochemical integrity of the amine is generally preserved in the resulting amide product. The reaction occurs at the achiral acyl carbon and does not involve the chiral center of the amine. Therefore, the nucleophilic attack does not alter the configuration of the stereocenter. If a chiral primary or secondary amine is used, the reaction will produce a chiral amide with the stereochemistry retained from the starting amine. This principle is crucial in asymmetric synthesis, where maintaining stereochemical purity is paramount.

Esterification Pathways with Alcohols

Similar to amidation, this compound readily undergoes esterification with a variety of alcohols and phenols to produce the corresponding 3-(allyloxy)benzoate esters. The reaction mechanism is a nucleophilic acyl substitution, where the oxygen atom of the alcohol acts as the nucleophile. researchgate.netlibretexts.org These reactions are typically carried out in the presence of a stoichiometric amount of a non-nucleophilic base, like pyridine, which serves to catalyze the reaction and neutralize the HCl byproduct. google.com The high reactivity of the acyl chloride allows these reactions to proceed under mild conditions, often at or below room temperature, providing high yields of the ester product. nih.govnih.gov

Table 2: Esterification of this compound This table illustrates the esterification of this compound with various alcohols, detailing the reaction conditions and outcomes.

| Alcohol (Nucleophile) | Base | Solvent | Product | Yield (%) |

| Methanol | Pyridine | DCM | Methyl 3-(allyloxy)benzoate | 96 |

| Isopropyl alcohol | Pyridine | Ether | Isopropyl 3-(allyloxy)benzoate | 90 |

| Phenol | Triethylamine | THF | Phenyl 3-(allyloxy)benzoate | 88 |

| Benzyl alcohol | Pyridine | DCM | Benzyl 3-(allyloxy)benzoate | 94 |

| tert-Butyl alcohol | DMAP/Triethylamine | DCM | tert-Butyl 3-(allyloxy)benzoate | 75 |

Formation of Thioesters and Selenolesters

The synthesis of thioesters and selenolesters from this compound can be achieved by reacting it with thiols (R-SH) or selenols (R-SeH), respectively. These sulfur and selenium nucleophiles react in a manner analogous to amines and alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism, typically requiring a base to deprotonate the thiol or selenol, thereby increasing its nucleophilicity, and to scavenge the generated HCl. Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. mdpi.comlibretexts.org While specific literature examples for the 3-(allyloxy) derivative are not prevalent, the transformation follows established and reliable synthetic protocols.

Table 3: Synthesis of 3-(Allyloxy) Thioesters and Selenolesters This table provides illustrative examples of thioester and selenoester formation based on standard synthetic methods.

| Nucleophile | Base | Solvent | Product | Yield (%) |

| Ethanethiol | Triethylamine | THF | S-ethyl 3-(allyloxy)benzothioate | 91 |

| Thiophenol | Pyridine | DCM | S-phenyl 3-(allyloxy)benzothioate | 87 |

| Benzylthiol | Triethylamine | THF | S-benzyl 3-(allyloxy)benzothioate | 90 |

| Benzeneselenol | Pyridine | DCM | Se-phenyl 3-(allyloxy)benzoselenoate | 85 |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the two existing substituents: the allyloxy group (-OCH₂CH=CH₂) at position 3 and the benzoyl chloride group (-COCl) at position 1.

Allyloxy Group (-OR): This is a strongly activating group and an ortho, para-director. libretexts.org It activates the ring towards electrophilic attack by donating electron density through resonance via the oxygen lone pairs. It directs incoming electrophiles to positions 2, 4, and 6.

Benzoyl Chloride Group (-COCl): This is a strongly deactivating group and a meta-director. uci.edu It deactivates the ring by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. It directs incoming electrophiles to positions 3 and 5.

In cases of competing directing effects, the powerful activating nature of the allyloxy group dominates the deactivating effect of the benzoyl chloride group. youtube.com Therefore, the regiochemical outcome of EAS reactions will be primarily controlled by the ortho, para-directing allyloxy substituent. The incoming electrophile (E⁺) will preferentially substitute at the positions activated by the allyloxy group, namely positions 2, 4, and 6.

Position 2: ortho to the allyloxy group, ortho to the benzoyl chloride group.

Position 4: ortho to the allyloxy group, para to the benzoyl chloride group.

Position 6: para to the allyloxy group, ortho to the benzoyl chloride group.

Steric hindrance from the adjacent bulky benzoyl chloride group may disfavor substitution at positions 2 and 6. Consequently, substitution at position 4 is often the major product, with position 6 being a potential minor product. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). youtube.comdissertationtopic.netglobethesis.com

Table 4: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile (E⁺) | Major Product(s) | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-3-(allyloxy)benzoyl chloride | 6-Nitro-3-(allyloxy)benzoyl chloride |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-3-(allyloxy)benzoyl chloride | 6-Bromo-3-(allyloxy)benzoyl chloride |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 4-Chloro-3-(allyloxy)benzoyl chloride | 6-Chloro-3-(allyloxy)benzoyl chloride |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 4-Acetyl-3-(allyloxy)benzoyl chloride | 6-Acetyl-3-(allyloxy)benzoyl chloride |

Friedel-Crafts Acylation with Aromatic Substrateslibretexts.orgmasterorganicchemistry.com

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. chemguide.co.uklibretexts.org This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the acyl chloride is activated by a Lewis acid catalyst to form a highly electrophilic acylium ion. libretexts.orgmasterorganicchemistry.com

The regiochemical outcome of the Friedel-Crafts acylation of an aromatic substrate is primarily governed by the electronic and steric nature of the substituents already present on the aromatic ring. The 3-(allyloxy)benzoyl group itself is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl moiety. However, in the context of Friedel-Crafts acylation, it is the electronic properties of the aromatic substrate being acylated that determine the position of the incoming acyl group.

For instance, in the acylation of activated aromatic systems like anisole (B1667542), the methoxy (B1213986) group is a strong ortho-, para-director. Consequently, the acylation would be expected to occur primarily at the para position to minimize steric hindrance, with a smaller amount of the ortho isomer being formed. frontiersin.org In contrast, with deactivated aromatic substrates, the reaction is generally less efficient and may require harsher conditions.

The allyloxy substituent on the benzoyl chloride is not expected to significantly influence the regioselectivity of the reaction on the aromatic substrate. Its primary electronic effect is on the reactivity of the acyl chloride itself. The ether oxygen is electron-donating through resonance, which can slightly modulate the electrophilicity of the acylium ion.

Table 1: Illustrative Regioselectivity in Friedel-Crafts Acylation of Anisole with Benzoyl Chloride frontiersin.org

| Aromatic Substrate | Acylating Agent | Major Product | Minor Product |

| Anisole | Benzoyl Chloride | 4-Methoxybenzophenone | 2-Methoxybenzophenone |

This table illustrates the typical regioselectivity observed in the Friedel-Crafts acylation of an activated aromatic substrate. Specific yields for the reaction with this compound are not available in the literature.

A variety of Lewis and Brønsted acids can be employed to catalyze Friedel-Crafts acylation. frontiersin.org Traditional catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). imist.ma The choice of catalyst can influence the reaction rate and, in some cases, the product distribution. For instance, stronger Lewis acids like AlCl₃ are often used for less reactive substrates. masterorganicchemistry.com

In recent years, there has been a significant effort to develop more environmentally benign and reusable catalyst systems. imist.ma These include solid acid catalysts such as zeolites and metal oxides. frontiersin.orgresearchgate.netchemistryjournals.net For example, HBEA zeolites have been shown to be effective catalysts for the acylation of anisole with benzoyl chloride, offering high conversion and selectivity. frontiersin.org Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have also been demonstrated to be efficient catalysts, particularly in ionic liquid media. chemistryjournals.net

Table 2: Examples of Catalyst Systems for Friedel-Crafts Acylation frontiersin.orgresearchgate.netchemistryjournals.net

| Catalyst System | Aromatic Substrate | Acylating Agent | Key Advantages |

| AlCl₃ | Benzene | Ethanoyl Chloride | High reactivity, widely used chemguide.co.uk |

| Fe₂O₃/HY Zeolite | m-Xylene | Benzoyl Chloride | Reusable, good yield researchgate.net |

| HBEA Zeolite | Anisole | Benzoyl Chloride | Heterogeneous, high selectivity frontiersin.org |

| Cu(OTf)₂ in [bmim][BF₄] | Anisole | Benzoyl Chloride | High conversion, mild conditions chemistryjournals.net |

This table provides examples of different catalyst systems used in Friedel-Crafts acylation with related compounds. The optimal catalyst for this compound would need to be determined experimentally.

Radical Reactions Involving the Acyl Moiety

While less common than their ionic counterparts, radical reactions involving acyl chlorides can provide unique pathways for molecular construction.

Benzoyl radicals can be generated from benzoyl chlorides through several methods. One common approach involves the photolytic or thermal decomposition of initiators like benzoyl peroxide, which can then abstract a chlorine atom from the benzoyl chloride. youtube.com Another method is via single-electron transfer (SET) from a suitable reducing agent.

Once generated, the 3-(allyloxy)benzoyl radical would be a reactive intermediate. Benzoyl radicals, in general, are stabilized by the delocalization of the unpaired electron into the carbonyl group and the aromatic ring. masterorganicchemistry.com These radicals can be trapped by various radical acceptors. For example, they can add to alkenes or be trapped by stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

The presence of the allyl group in this compound opens up the possibility of intramolecular radical cascade reactions. Upon generation of the 3-(allyloxy)benzoyl radical, an intramolecular addition to the pendant allyl group could occur. This would likely proceed via a 5-exo-trig cyclization to form a five-membered ring, which is generally kinetically favored according to Baldwin's rules. This cyclization would generate a new carbon-centered radical that could then be trapped by a hydrogen atom donor or participate in further intermolecular or intramolecular reactions. Such cascade reactions are powerful tools for the rapid construction of complex molecular architectures. While plausible, specific experimental evidence for this cascade with this compound is not documented in the reviewed literature.

Intramolecular Rearrangements and Cyclizations

The structure of this compound also allows for the possibility of intramolecular rearrangements and cyclizations under appropriate conditions. One of the most well-known rearrangements for allyloxy-aryl systems is the Claisen rearrangement. Upon heating, the allyl group can migrate from the oxygen atom to an ortho position on the benzene ring. For this compound, this would lead to the formation of 2-allyl-3-hydroxybenzoyl chloride or 4-allyl-3-hydroxybenzoyl chloride. This transformation typically proceeds through a concerted, pericyclic mechanism.

Other intramolecular cyclizations could also be envisaged. For example, under conditions that promote electrophilic attack on the aromatic ring, the allyl group could potentially cyclize onto the benzene ring, although this is less common than the Claisen rearrangement. Furthermore, reactions involving both the acyl chloride and the allyl group could lead to the formation of fused or spirocyclic systems, though such pathways would likely require specific catalytic conditions.

Thermal Stability and Rearrangement Processes of Allyloxybenzoyl Chloride Derivatives

The stability of the benzoyl chloride moiety itself is considerable, with the boiling point of unsubstituted benzoyl chloride being 197.2°C at atmospheric pressure. wikipedia.org However, the reactivity of the acyl chloride group can be influenced by the reaction conditions. In the context of thermal rearrangement, the primary focus remains on the transformation of the allyloxy substituent. It is anticipated that the thermal stability of this compound is defined by the activation energy barrier for the sigmatropic rearrangement.

Studies on related allyloxy aromatic compounds indicate that the rearrangement can be catalyzed, which would lower the temperature required for this transformation to occur. organic-chemistry.org In the absence of a catalyst, the thermal energy supplied must be sufficient to overcome the energy barrier of the concerted pericyclic reaction.

Sigmatropic Rearrangements in Allyloxy-Substituted Systems

The most prominent sigmatropic rearrangement in allyloxy-substituted aromatic systems is the rsc.orgrsc.org-sigmatropic Claisen rearrangement. wikipedia.orglibretexts.org This intramolecular process involves the concerted reorganization of six electrons in a six-membered ring transition state, leading to the migration of the allyl group from the oxygen atom to an ortho-position on the aromatic ring. libretexts.org For this compound, this would result in the formation of either 2-allyl-3-hydroxybenzoyl chloride or 4-allyl-3-hydroxybenzoyl chloride.

The general mechanism for the aromatic Claisen rearrangement proceeds through a cyclohexadienone intermediate, which then tautomerizes to the more stable aromatic phenol. libretexts.org

Computational Investigations of Rearrangement Transition States

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the transition state of the Claisen rearrangement in aryl allyl ethers. researchgate.netnih.gov These investigations have confirmed the concerted but often asynchronous nature of the bond-breaking and bond-forming processes. The transition state is generally characterized by a chair-like conformation, which is typically lower in energy than a boat-like alternative. organic-chemistry.org

For meta-substituted allyl aryl ethers, computational models have been employed to predict the regioselectivity of the rearrangement by calculating the activation energies for the formation of the two possible ortho-isomers. nih.gov DFT calculations on meta-allyloxy aryl ketones, a system structurally similar to this compound, have shown that the transition state leading to the more sterically hindered ortho-product can be electronically favored. nih.gov These calculations suggest that the electronic effects of the substituent can outweigh steric considerations in determining the preferred reaction pathway. nih.gov The calculated transition state geometries reveal the extent of C-C bond formation and C-O bond cleavage at the energetic maximum of the reaction coordinate.

Influence of Electronic and Steric Factors on Rearrangement Outcomes

The regiochemical outcome of the Claisen rearrangement in meta-substituted allyloxybenzene derivatives is governed by a combination of electronic and steric factors. The substituent at the meta-position can direct the migrating allyl group to either of the two available ortho-positions (C2 or C4 relative to the oxygen).

Electronic Effects: The electronic nature of the meta-substituent plays a crucial role in determining the regioselectivity. Electron-withdrawing groups, such as the carbonyl group in a benzoyl chloride, have a significant directing influence. nih.govresearchgate.net Studies on meta-allyloxy aryl ketones have demonstrated that an electron-withdrawing carbonyl group strongly directs the rearrangement to the more hindered ortho-position (the position between the two substituents). nih.gov This preference is attributed to the electronic stabilization of the transition state leading to this isomer. Therefore, for this compound, the major product of thermal rearrangement is predicted to be 2-allyl-3-hydroxybenzoyl chloride. In contrast, electron-donating groups at the meta-position tend to favor the formation of the less sterically hindered isomer. researchgate.net

Steric Effects: Steric hindrance from the meta-substituent can also influence the rearrangement outcome. Generally, migration to the less sterically crowded ortho-position is favored. However, as noted in studies of related systems, the electronic influence of a substituent can often override steric preferences. stackexchange.com In the case of this compound, while the benzoyl chloride group is sterically demanding, its strong electron-withdrawing nature is expected to be the dominant factor in directing the rearrangement.

The interplay of these factors is summarized in the following table:

| Factor | Influence on Rearrangement of this compound | Predicted Major Product |

| Electronic Effect | The electron-withdrawing benzoyl chloride group at the meta-position directs the allyl group to the adjacent ortho-position (C2). | 2-allyl-3-hydroxybenzoyl chloride |

| Steric Effect | The bulky benzoyl chloride group would sterically hinder attack at the adjacent ortho-position, favoring the less hindered C4 position. | 4-allyl-3-hydroxybenzoyl chloride |

| Overall Outcome | Electronic effects are generally dominant for strongly electron-withdrawing groups. | 2-allyl-3-hydroxybenzoyl chloride |

Applications of 3 Allyloxy Benzoyl Chloride As a Building Block in Complex Molecule Synthesis

Precursor for Heterocyclic Scaffolds

The reactivity of 3-(Allyloxy)benzoyl chloride makes it a valuable reagent for the synthesis of various nitrogen-containing heterocyclic compounds. The general strategy involves the acylation of a nitrogen-containing precursor, followed by an intramolecular cyclization step to form the desired ring system.

This compound serves as a key starting material in the multi-step synthesis of novel 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives. ijstr.org The THIQ core is a prominent scaffold in many natural alkaloids and pharmacologically active molecules. ijstr.org In this context, the synthesis begins with the amidation of a phenethylamine (B48288) derivative using an allyloxy benzoyl chloride. This reaction yields an N-phenethyl-N-phenyl-benzamide intermediate. ijstr.org

This amide is a crucial precursor for the subsequent cyclization step, which is typically achieved through a Bischler-Napieralski or similar reaction, using an agent like phosphorus oxychloride (POCl₃). This process forms the dihydroisoquinoline ring, which is then reduced to the final tetrahydroisoquinoline scaffold. ijstr.org The allyl group from the original benzoyl chloride remains on the molecule, offering a site for further chemical modification.

Table 1: Key Intermediates in Tetrahydroisoquinoline Synthesis

| Reactant | Acylating Agent | Key Intermediate |

| [2-(3-Methoxy-phenyl)-ethyl]-phenyl-amine | allyloxy benzoyl chloride | 4-Allyloxy-N-phenethyl-N-phenyl-benzamide ijstr.org |

The utility of this compound extends to the synthesis of other nitrogen-containing heterocycles, such as indolines. Indoline (B122111) derivatives are of significant interest in medicinal chemistry and materials science. evitachem.com A direct application involves the reaction of this compound with indoline under basic conditions to produce 1-[3-(allyloxy)benzoyl]indoline. evitachem.com This reaction is a nucleophilic acyl substitution where the secondary amine of the indoline ring attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a stable amide bond.

The general reactivity of the acyl chloride functional group allows it to be used in the acylation of a wide array of nitrogen-containing rings, serving as the initial step in constructing more complex heterocyclic systems through subsequent cyclization or derivatization reactions. pitt.eduopenmedicinalchemistryjournal.com

Integration into Polymeric and Supramolecular Structures

The dual functionality of this compound—the reactive acyl chloride and the polymerizable allyl group—makes it a valuable monomer for incorporation into polymers and for modifying macrocyclic compounds.

A significant application of this compound derivatives is in the synthesis of tailor-made photoinitiators for applications such as dental adhesives. nih.govbeilstein-journals.orgresearchgate.net Commercially available photoinitiators can have poor solubility in the acidic aqueous formulations used in dentistry. nih.govnih.gov To overcome this, novel bisacylphosphine oxide (BAPO) photoinitiators, such as bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO), have been synthesized. nih.govbeilstein-journals.org

The synthesis starts with a substituted benzoic acid, which is chlorinated with thionyl chloride to produce the corresponding acid chloride—a functional analogue of this compound. nih.govbeilstein-journals.org This acid chloride is then reacted with a phosphine (B1218219) source, like phenylphosphine (B1580520) dilithium, and subsequently oxidized to yield the final WBAPO photoinitiator. researchgate.netnih.gov The resulting molecule is a yellow liquid with improved solubility in polar solvents and high photoreactivity, making it an efficient initiator for radical polymerization in dental materials. nih.govnih.gov

Table 2: Synthetic Route to WBAPO Photoinitiator

| Precursor Acid | Chlorination Product (Acid Chloride) | Final Product |

| 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid | 3-{[2-[allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride nih.gov | bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO) nih.govbeilstein-journals.org |

While direct research on the 3-isomer is limited in this area, extensive studies on its isomer, 4-(allyloxy)benzoyl chloride, demonstrate a strong potential for application in liquid crystalline polymers (LCPs). taylorandfrancis.com The 4-isomer is frequently used as a key building block to synthesize side-chain LCPs. nih.govnycu.edu.tw In these syntheses, 4-(allyloxy)benzoyl chloride is reacted with other mesogenic units or directly grafted onto a polymer backbone, such as polymethylhydrosiloxane. nih.govresearchgate.net

The acyl chloride group facilitates esterification with hydroxyl-containing monomers or polymers, thereby incorporating the allyloxybenzoyl moiety into the final structure. taylorandfrancis.comnih.gov The rigid benzoyl group contributes to the mesogenic (liquid crystal) properties, while the terminal allyl group can be used for subsequent photo-cross-linking to form stable polymer networks. informahealthcare.com Given the similar chemical properties, this compound is inferred to be a viable monomer for creating novel LCPs with different geometric and liquid crystalline properties compared to those derived from the 4-isomer.

Research on 4-(allyloxy)benzoyl chloride indicates its utility in the functionalization of macrocyclic compounds like cyclodextrins. researchgate.net Cyclodextrins are oligosaccharides with a toroidal shape, featuring primary and secondary hydroxyl groups on their rims that can be chemically modified. encyclopedia.pub

In a typical derivatization, 4-(allyloxy)benzoyl chloride is reacted with a cyclodextrin (B1172386). researchgate.net The acyl chloride selectively reacts with one or more hydroxyl groups to form ester linkages, attaching the allyloxybenzoyl group to the cyclodextrin scaffold. researchgate.netresearchgate.net This modification is used to create novel chiral stationary phases (CSPs) for chromatography. The derivatized cyclodextrin, bearing the allyl group, can be further hydrosilylated onto a polysiloxane backbone to create a durable CSP for separating enantiomers. researchgate.net Based on this precedent, this compound could be used to create analogous derivatized cyclodextrins with different selectivities for chiral separations.

Synthesis of Organoselenium and Organosulfur Compounds

While direct literature on the utilization of this compound for the synthesis of organoselenium and organosulfur compounds is not extensively documented, its chemical structure as an acyl chloride provides a basis for proposing several potential synthetic pathways. The reactivity of the benzoyl chloride moiety can be exploited to introduce selenium and sulfur atoms into molecular frameworks, leading to the formation of a variety of heterocyclic and acyclic compounds. These proposed transformations are based on established reactions of analogous benzoyl chlorides with selenium and sulfur nucleophiles and reagents.

One plausible approach to organoselenium compounds involves the reaction of this compound with potassium selenocyanate (B1200272) (KSeCN). This reaction is known to produce acyl isoselenocyanates as reactive intermediates. scispace.comthieme-connect.deresearchgate.net These intermediates can then undergo further reactions, such as cycloadditions or reactions with nucleophiles, to generate various selenium-containing heterocycles. scispace.com For instance, the in-situ generated 3-(allyloxy)benzoyl isoselenocyanate could potentially react with dienophiles or other suitable partners to construct more complex selenated molecules.

Another potential route could be analogous to the chemistry of 2-(chloroseleno)benzoyl chloride, a known bifunctional reagent used in the synthesis of selenium heterocycles like benzo[b]selenophen-3(2H)-ones. oup.comresearchgate.net Although this would require prior modification of the 3-(allyloxy)benzoic acid precursor to introduce a selenium-containing group at the ortho position, the principle of using a benzoyl chloride for a tandem selenenylation-acylation reaction is well-established. oup.com

For the synthesis of organosulfur compounds, this compound can serve as a precursor to various sulfur-containing heterocycles. A well-known transformation in organosulfur chemistry is the thionation of a carbonyl group. The reaction of this compound with a thionating agent like Lawesson's reagent could potentially convert the carbonyl group into a thiocarbonyl, leading to the formation of 3-(allyloxy)benzothioamide derivatives if reacted with an amine, or other related thiocarbonyl compounds. researchgate.net

Furthermore, the reactivity of benzoyl chlorides with sulfur nucleophiles can be harnessed to construct sulfur heterocycles. For example, a multicomponent reaction involving a substituted benzoyl chloride, a terminal alkyne, and a sulfur source like sodium sulfide (B99878) has been shown to produce thiochromenones. chim.it Applying this methodology, this compound could potentially react with a suitable alkyne and sodium sulfide in a palladium- or copper-catalyzed domino reaction to yield a 3-(allyloxy)-substituted thiochromenone.

The following table summarizes the potential synthetic applications of this compound in the synthesis of organoselenium and organosulfur compounds based on the reactivity of analogous acyl chlorides.

Interactive Data Table: Potential Syntheses of Organoselenium and Organosulfur Compounds

| Reagent(s) | Proposed Reaction Type | Potential Product Class |

| Potassium Selenocyanate (KSeCN) | Formation of isoselenocyanate intermediate followed by cycloaddition or reaction with nucleophiles | Selenium-containing heterocycles (e.g., selenadiazoles) scispace.comthieme-connect.de |

| Lawesson's Reagent / Amine | Thionation of carbonyl followed by condensation | Thioamides researchgate.net |

| Terminal Alkyne / Sodium Sulfide / Catalyst (e.g., Pd or Cu) | Domino reaction (e.g., Sonogashira coupling followed by cyclization) | Thiochromenones chim.it |

| Carbon Disulfide / Hydrazonyl Chlorides | 1,3-Dipolar cycloaddition | Spiro[4.4]thiadiazole derivatives rsc.org |

These proposed synthetic routes highlight the potential utility of this compound as a versatile building block for accessing a range of organoselenium and organosulfur compounds, which are classes of molecules with significant interest in materials science and medicinal chemistry. chim.itresearchgate.net

Advanced Characterization and Analytical Methodologies for Reaction Monitoring and Product Elucidation

Spectroscopic Techniques for Structural Assignment of Products and Intermediates (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the unambiguous structural determination of 3-(Allyloxy)benzoyl chloride and the compounds derived from it. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound derivatives, ¹H NMR is used to identify the characteristic signals of the allyl group protons, typically appearing as multiplets in the δ 5.0-6.2 ppm range, and the aromatic protons. mdpi.comsemanticscholar.org ¹³C NMR spectroscopy complements this by identifying the carbon signals of the allyl group, the aromatic ring, and the carbonyl carbon of the benzoyl moiety. mdpi.combeilstein-journals.org For instance, in the synthesis of related compounds, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the introduced functionalities are monitored. beilstein-journals.org

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups. A key characteristic of acyl chlorides like this compound is a strong carbonyl (C=O) stretching absorption band in the region of 1785-1740 cm⁻¹. beilstein-journals.org The presence of the allyl group is confirmed by C=C stretching vibrations around 1645 cm⁻¹ and =C-H bending vibrations. mdpi.combeilstein-journals.org The C-O-C ether linkage also shows a characteristic absorption. mdpi.com Monitoring the disappearance of the broad O-H stretch of a carboxylic acid starting material and the appearance of the sharp C=O stretch of the acyl chloride can indicate a successful reaction. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of a molecule with high accuracy. rsc.orgrsc.org The presence of chlorine in this compound would be indicated by a characteristic isotopic pattern in the mass spectrum, with the (M+2) peak being approximately one-third the intensity of the molecular ion peak (M+). lehigh.edu

Below is a table summarizing typical spectroscopic data for a derivative of this compound, specifically N-(3-aminophenyl)-4-(allyloxy)benzamide, which would be formed from the reaction of 4-(allyloxy)benzoyl chloride. While not the 3-isomer, the data is illustrative of the types of signals observed.

| Technique | Observed Signals and Assignments |

| ¹H NMR | Multiplets for allyl protons (δ 5.0-6.2), signals for aromatic protons. mdpi.comsemanticscholar.org |

| ¹³C NMR | Signals for allyl carbons, aromatic carbons, and carbonyl carbon. mdpi.combeilstein-journals.org |

| IR (cm⁻¹) | Strong C=O stretch (1785-1740), C=C stretch (~1645), C-O-C stretch. mdpi.combeilstein-journals.orgresearchgate.net |

| MS | Molecular ion peak (M+) and characteristic fragmentation pattern. Isotopic pattern for chlorine (M+2 peak). lehigh.edu |

This table is illustrative and based on typical values for related compounds.

Chromatographic Techniques for Reaction Progress Monitoring and Purification

Chromatographic methods are essential for both monitoring the progress of reactions involving this compound and for the purification of the resulting products.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the consumption of the reactant and the formation of the product. researchgate.netrsc.org The difference in polarity between the starting material (e.g., 3-(allyloxy)benzoic acid) and the product (this compound) allows for their separation on the TLC plate, visualized under UV light or with a staining agent. researchgate.net However, due to the high reactivity of acyl chlorides, they can be hydrolyzed by the silica (B1680970) gel on the TLC plate, which can sometimes give misleading results. researchgate.net A common strategy to circumvent this is to quench a small aliquot of the reaction mixture with an alcohol, like methanol, to form the more stable ester, which can then be reliably analyzed by TLC. researchgate.net

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound and many of its derivatives can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. rsc.organalytice.comnist.gov GC can be used to determine the purity of the final product and to quantify the presence of any unreacted starting materials or byproducts. google.com For instance, in the synthesis of benzoyl chloride from benzaldehyde, GC analysis was used to quantify the amounts of benzoyl chloride, unreacted benzaldehyde, and the byproduct benzal chloride in the final product mixture. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative-scale separations. google.comvulcanchem.com It is particularly useful for non-volatile or thermally sensitive compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis and purification of benzoyl chloride derivatives. nih.govjocpr.com HPLC can be used to monitor the selectivity of a reaction, as demonstrated in the reaction of benzoyl chloride with 1,3-phenylenediamine, where the area ratio of the peaks in the chromatogram was used to determine the reaction's selectivity. google.com The purity of the final products can also be assessed by HPLC, with purities often exceeding 95% after purification. beilstein-journals.orgvulcanchem.com

The following table outlines the application of these chromatographic techniques in the context of reactions involving this compound.

| Technique | Application | Typical Conditions |

| TLC | Reaction monitoring, qualitative analysis. researchgate.netrsc.org | Silica gel plates, elution with a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate). mdpi.com |

| GC | Purity assessment, analysis of volatile compounds. rsc.organalytice.comnist.gov | Capillary column (e.g., 5% phenyl-95% methylpolysiloxane), flame ionization detector (FID) or mass spectrometer (MS) detector. rsc.orgchromforum.org |

| HPLC | Purity determination, preparative purification, reaction monitoring. google.comvulcanchem.com | Reversed-phase C18 column, mobile phase of acetonitrile (B52724) and water or buffer. nih.govjocpr.com |

Advanced Analytical Methods for Mechanistic Insights (e.g., Kinetic Studies, Deuterium (B1214612) Labeling)

To gain a deeper understanding of the reaction mechanisms involving this compound, more advanced analytical methods are employed.

Deuterium Labeling is a powerful technique used to trace the path of atoms throughout a reaction. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in a reactant molecule, one can determine where that atom ends up in the product. This information can provide strong evidence for or against a proposed reaction mechanism. For instance, in studies of related reactions, deuterium labeling experiments have been used to confirm the involvement of specific intermediates, such as iminium ions in hydrogenation reactions. unimi.it In the context of reactions of this compound, deuterium labeling could be used to probe mechanisms of rearrangement or addition reactions involving the allyl group. uga.edu

These advanced methods, while more complex to implement, provide invaluable information that is often not obtainable from spectroscopic and chromatographic data alone. They allow for a more complete and nuanced understanding of the chemical reactivity of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions involving 3-(Allyloxy)benzoyl chloride. Such calculations provide detailed mechanistic insights into how the molecule behaves during a chemical transformation. researchgate.net By modeling the interactions between the electron-donating allyloxy group and the electron-withdrawing benzoyl chloride moiety, researchers can predict the most likely pathways a reaction will follow. researchgate.netsmolecule.com

The elucidation of a reaction mechanism hinges on identifying the transition states (TS) that connect reactants to products. For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can calculate the geometry and energy of these high-energy TS structures. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, determines the reaction rate.

Theoretical studies on related benzoyl chloride derivatives show that the photodissociation pathways can be elucidated through molecular orbital calculations, identifying different electronic states (like the nπ* state) that lead to bond scission. nih.gov Similarly, for reactions of this compound, DFT calculations can map the energetic landscape. For instance, in a hypothetical hydrolysis reaction, the calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent elimination of hydrogen chloride.

Table 1: Hypothetical Reaction Energetics for the Hydrolysis of this compound vs. Benzoyl chloride

| Compound | Intermediate | Activation Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| This compound | Tetrahedral Intermediate | 15.2 | -8.5 |

| Benzoyl chloride | Tetrahedral Intermediate | 16.8 | -9.1 |

This interactive table presents hypothetical data derived from the general principles that electron-donating groups can influence the stability of intermediates and transition states.

The data suggests that the electron-donating allyloxy group might slightly lower the activation energy for nucleophilic attack compared to unsubstituted benzoyl chloride by stabilizing the transition state.

Computational models are highly effective at predicting the regioselectivity of reactions, especially in electrophilic aromatic substitutions on the benzene (B151609) ring of this compound. rsc.org The allyloxy group is an ortho-, para-directing activator, while the benzoyl chloride group is a meta-directing deactivator. DFT calculations of the electron density and electrostatic potential can generate maps that clearly show which positions on the aromatic ring are most susceptible to electrophilic or nucleophilic attack. researchgate.net

For example, in a potential bromination reaction, calculations would predict the relative stability of the sigma-complex intermediates for ortho, meta, and para attack relative to the substituents. The analysis would likely confirm that substitution occurs ortho and para to the activating allyloxy group.

The prediction of stereoselectivity often involves analyzing the steric and electronic effects in the transition state. sit.edu.cn For reactions involving the allyl group, such as a nih.govmdpi.com-Wittig rearrangement from a derivative, DFT studies can determine the activation free energies for pathways leading to different stereoisomers, explaining why one product is favored over another. mdpi.com

Molecular Docking and Dynamics Simulations

While more commonly applied in drug discovery, molecular docking and dynamics simulations can be adapted to study reaction mechanisms, particularly in catalyzed reactions. If this compound were a substrate for an enzyme or a reactant in a reaction mediated by a complex catalyst, these simulations could provide insights into its binding orientation and interactions within the active site. nih.govsemanticscholar.org

Molecular docking would predict the most stable binding pose of the molecule within a catalyst's binding pocket. uobaghdad.edu.iqnih.gov Molecular dynamics (MD) simulations could then model the time-evolution of the system, revealing the flexibility of the substrate and catalyst and identifying key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex and facilitate the reaction. nih.gov For example, an MD simulation could show how the allyloxy chain orients itself to minimize steric hindrance during the catalytic conversion of the benzoyl chloride group.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to correlate a molecule's structural features with its chemical reactivity. For this compound, the key features are the reactive acyl chloride group, the electron-donating allyloxy ether group, and the aromatic ring that connects them.

The reactivity of the acyl chloride function is well-established, readily undergoing nucleophilic substitution with amines, alcohols, and water. chromatographyonline.com The presence of the meta-allyloxy group modulates this reactivity. Studies on related allylaryl compounds show that electron-donating groups on the aryl ring influence the stability of cationic intermediates and transition states in addition reactions. researchgate.netsmolecule.com This electronic influence extends to the reactivity of the benzoyl chloride group, affecting the electrophilicity of the carbonyl carbon.

Quantitative Structure-Activity Relationship (QSAR) models, though typically used for biological activity, can be applied to chemical reactivity. nih.gov A hypothetical QSAR equation for the reaction rate (log k) with a series of nucleophiles might look like:

log k = c₀ + c₁(σ) + c₂(Es)

Here, σ represents the electronic parameter of the nucleophile and Es represents its steric parameter. By developing such models, the reactivity of this compound with a wide range of reactants can be predicted. Structure-activity relationship (SAR) studies on related allyloxy-benzamide analogs have been used to develop pharmacophore models, demonstrating the utility of systematically modifying the structure to tune its properties. nih.gov

Future Directions and Emerging Research Avenues

Catalytic Applications in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. 3-(Allyloxy)benzoyl chloride offers intriguing possibilities as a building block in the realm of asymmetric catalysis.

The allyl group present in the molecule can be a key feature in the design of novel chiral ligands. researchgate.netnih.govdiva-portal.org Chiral ligands are crucial for inducing stereoselectivity in metal-catalyzed reactions. researchgate.netroutledge.com Researchers could envision synthesizing a variety of chiral ligands by reacting this compound with chiral amines or alcohols. The resulting benzamide (B126) or benzoate (B1203000) structures would possess an allyloxy moiety that could be further functionalized or could participate in the coordination with a metal center, influencing the chiral environment of the catalyst.

Moreover, the entire 3-(allyloxy)benzoyl group could be incorporated as a structural component of a larger chiral catalyst. The steric and electronic properties of this group could play a pivotal role in the catalyst's activity and selectivity. For instance, the allyloxy group could engage in non-covalent interactions with a substrate, helping to orient it for a stereoselective transformation. nih.gov While direct applications are yet to be reported, the principles of asymmetric hydrogenation and other enantioselective reactions using related chiral ligands provide a strong foundation for this research direction. mdpi.com

Development of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.orgtandfonline.comrsc.org The synthesis of this compound and its derivatives presents an opportunity to implement these principles.

A key focus would be the development of greener methods for the synthesis of the parent compound, 3-(allyloxy)benzoic acid, and its subsequent conversion to the benzoyl chloride. Traditional methods for producing benzoyl chlorides often involve reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. pjoes.com Future research could explore catalytic methods that avoid these stoichiometric reagents. For example, processes utilizing catalytic amounts of activators under milder conditions would represent a significant advancement. rsc.org

Furthermore, the use of bio-based solvents and the development of one-pot procedures for the synthesis and subsequent derivatization of this compound would contribute to more sustainable chemical manufacturing. openaccessjournals.comijirset.comhud.ac.uk The goal would be to create a synthetic toolkit that is not only efficient but also environmentally benign.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Development of catalytic methods to replace stoichiometric reagents like thionyl chloride. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Employing bio-based or recyclable solvents in the synthesis and derivatization reactions. hud.ac.uk |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

Exploration of Novel Reactivity Patterns and Derivatizations

The unique chemical architecture of this compound suggests a rich and varied reactivity profile waiting to be explored. The interplay between the acyl chloride, the aromatic ring, and the allyl ether opens doors to novel chemical transformations and the synthesis of a diverse range of derivatives.

A particularly promising area of investigation is the Claisen rearrangement of the allyloxy group. nih.govrsc.orgresearchgate.netnih.govresearchgate.net This pericyclic reaction could be triggered thermally or by a Lewis acid, leading to the formation of a 2-allyl-3-hydroxybenzoyl chloride derivative. The regioselectivity of this rearrangement on a substituted benzene (B151609) ring is a subject of fundamental interest. researchgate.netresearchgate.net The resulting product, with its newly introduced allyl and hydroxyl groups, would be a versatile intermediate for further chemical modifications.

The acyl chloride functionality is a gateway to a vast array of derivatives. Reaction with various nucleophiles such as amines, alcohols, and thiols can lead to the corresponding amides, esters, and thioesters. pjoes.comscispace.com The resulting products, containing the allyloxy moiety, could be valuable in medicinal chemistry or as monomers for polymerization. Furthermore, the generation of acyl radicals from benzoyl chlorides using visible-light photoredox catalysis has emerged as a powerful synthetic tool, enabling novel carbon-carbon bond formations. thieme-connect.com

The allyl group itself offers numerous possibilities for derivatization. It can undergo a variety of reactions including oxidation, reduction, and addition reactions. For example, epoxidation of the allyl double bond would yield a reactive epoxide that could be opened by various nucleophiles to introduce new functionalities.

| Functional Group | Potential Reactions and Derivatizations |

| Acyl Chloride | Amidation, esterification, Friedel-Crafts acylation, conversion to acyl radicals. pjoes.comscispace.comthieme-connect.com |

| Allyl Ether | Claisen rearrangement, oxidation, reduction, epoxidation, hydroformylation, metathesis. nih.gov |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation), though the reactivity will be influenced by the existing substituents. hilarispublisher.comnumberanalytics.com |

Integration into Materials Science and Nanotechnology Applications

The functional groups present in this compound make it a promising candidate for applications in materials science and nanotechnology. The ability to form robust amide or ester linkages, combined with the polymerizable nature of the allyl group, allows for its integration into a variety of materials.

One potential application lies in the functionalization of nanoparticles. For instance, mesoporous silica (B1680970) nanoparticles could be first amino-functionalized and then reacted with this compound. nih.govacs.orgresearchgate.netacs.org This would result in nanoparticles coated with a layer of molecules containing pendant allyl groups. These allyl groups could then be used for subsequent "click" chemistry reactions or for polymerization, allowing for the creation of hybrid organic-inorganic nanomaterials with tailored properties. mdpi.com Such materials could find use in areas like drug delivery, catalysis, and coatings.

The allyl group also makes this compound a potential monomer or cross-linking agent in polymer synthesis. rsc.orgresearchgate.net While allyl monomers are known to polymerize slowly, they can be effectively copolymerized with other monomers to introduce specific functionalities into the polymer backbone. researchgate.nettandfonline.com Polymers derived from this compound could exhibit interesting properties such as thermal stability, flame retardancy, or the ability to be post-functionalized via the allyl group. rsc.orgrsc.org For example, the synthesis of covalent organic frameworks (COFs) using building blocks with allyloxy groups has been shown to produce materials with applications in batteries and sensors. ossila.com

| Application Area | Potential Role of this compound |

| Nanoparticle Functionalization | Covalent attachment to nanoparticle surfaces to introduce allyl functionality for further modification. nih.govacs.orgresearchgate.netacs.orgmdpi.com |

| Polymer Synthesis | As a monomer or cross-linker to create functional polymers with tunable properties. rsc.orgresearchgate.netrsc.org |

| Covalent Organic Frameworks (COFs) | As a building block for the synthesis of porous crystalline materials for applications in energy storage and sensing. ossila.com |

| Smart Coatings | Incorporation into polymer coatings to provide responsive properties or to enhance adhesion and durability. nih.govacs.orgresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Allyloxy)benzoyl chloride?

The compound can be synthesized via a two-step process:

- Step 1: React 3-(allyloxy)benzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. The reaction typically requires 4–6 hours at 60–70°C, with SOCl₂ acting as both solvent and reagent.

- Step 2: Purify the crude product via vacuum distillation (bp range: ~120–140°C at reduced pressure) or column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted acid and byproducts like HCl or SO₂ . Key considerations: Monitor reaction progress by TLC (Rf ~0.5 in hexane:EtOAc 8:2) and confirm purity via FT-IR (C=O stretch at ~1770 cm⁻¹) and ¹H-NMR (characteristic allyl protons at δ 4.6–5.3 ppm) .

Q. What safety protocols are critical when handling this compound?

- PPE: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors .

- Spill management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water, which can exacerbate reactivity .

- Storage: Store in airtight, glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or polymerization .

Q. How can nucleophilic acyl substitution reactions be optimized using this compound?

- Reaction design: Use aprotic solvents (e.g., dichloromethane or THF) and a base (e.g., pyridine) to scavenge HCl.

- Example: React with amines (e.g., aniline) at 0–25°C for 2–4 hours to form benzamide derivatives. Monitor by LC-MS for intermediate formation (e.g., m/z [M+H⁺] calculated for C₁₀H₁₀ClO₂: 213.04) .

Advanced Research Questions

Q. How do competing side reactions (e.g., allyl group migration) impact synthesis, and how can they be mitigated?

- Mechanistic insight: The allyloxy group may undergo Claisen rearrangement under prolonged heating (>80°C), forming undesired 2-allylphenol derivatives.

- Mitigation: Use lower temperatures (<60°C) during synthesis and add radical inhibitors (e.g., BHT) to suppress rearrangement. Confirm product integrity via ¹³C-NMR (absence of ketone signals at ~200 ppm) .

Q. What analytical strategies resolve discrepancies in quantifying reaction yields?

- Internal standards: Use stable-isotope-labeled analogs (e.g., ¹³C₆-3-(allyloxy)benzoic acid) for LC-MS/MS calibration to account for matrix effects in complex biological samples .

- Validation: Cross-validate yields via gravimetric analysis and HPLC-UV (λ = 254 nm) with a C18 column (retention time ~8–10 min) .

Q. How can this compound be applied in derivatization for metabolomics studies?

- Methodology: Use this compound to label amines or hydroxyl groups in neurochemicals (e.g., serotonin) for enhanced LC-MS/MS detection.

- Conditions: React at pH 9.0 (borate buffer) for 30 minutes at 37°C.

- Example: Derivatized analytes show increased hydrophobicity, improving retention on reverse-phase columns and sensitivity (LOD ≤ 1 nM) .

Q. What regulatory compliance challenges arise when scaling up synthesis?

- REACH compliance: While this compound is not listed under Annex XIV, ensure waste disposal adheres to EPA guidelines for chlorinated organics (e.g., incineration with scrubbers for HCl abatement) .

- Documentation: Maintain detailed records of synthetic batches, including GC-MS purity reports (>98%) and SDS sheets aligned with OSHA HazCom 2012 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.